

# Spectroscopic Data of 5-Chloro-2-iodotoluene: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 5-Chloro-2-iodotoluene

CAS No.: 23399-70-4

Cat. No.: B1586068

[Get Quote](#)

This technical guide provides a detailed analysis of the spectroscopic data for **5-Chloro-2-iodotoluene** (CAS No: 23399-70-4), a halogenated aromatic compound of interest in synthetic organic chemistry and drug development. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages established principles of spectroscopy and comparative data from structurally analogous compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach provides researchers, scientists, and drug development professionals with a robust framework for the characterization of **5-Chloro-2-iodotoluene** and related molecules.

## Introduction

**5-Chloro-2-iodotoluene**, with the molecular formula  $C_7H_6ClI$ , is a substituted toluene bearing both a chlorine and an iodine atom on the aromatic ring.<sup>[1][2]</sup> The unique electronic and steric environment created by these substituents makes spectroscopic characterization essential for confirming its structure and purity. This guide will delve into the expected features of its  $^1H$  NMR,  $^{13}C$  NMR, IR, and MS spectra, providing a comprehensive analytical profile.

Molecular Structure and Properties:

- Molecular Formula:  $C_7H_6ClI$  [1][2]
- Molecular Weight: 252.48 g/mol [1][2]
- CAS Number: 23399-70-4 [1][2]
- Physical State: Expected to be a solid at room temperature.
- Boiling Point: 120-122 °C at 15 mmHg [1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For **5-Chloro-2-iodotoluene**, both  $^1H$  and  $^{13}C$  NMR will provide critical information about the arrangement of atoms.

### $^1H$ NMR Spectroscopy

The  $^1H$  NMR spectrum of **5-Chloro-2-iodotoluene** is predicted to exhibit distinct signals for the aromatic protons and the methyl protons. The substitution pattern on the benzene ring (1,2,4-trisubstituted) will result in a complex splitting pattern for the aromatic protons.

Predicted  $^1H$  NMR Data (in  $CDCl_3$ , referenced to TMS at 0.00 ppm):

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.7 - 7.8	d	1H	H-3
~ 7.2 - 7.3	dd	1H	H-4
~ 6.9 - 7.0	d	1H	H-6
~ 2.4	s	3H	-CH <sub>3</sub>

Causality and Interpretation:

- Aromatic Protons (H-3, H-4, H-6): The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The iodine atom at C-2 is deshielding, causing

the adjacent proton (H-3) to appear at the lowest field. The chlorine atom at C-5 also exerts a deshielding effect. The expected splitting pattern arises from spin-spin coupling between adjacent protons. H-3 would be a doublet due to coupling with H-4. H-4 would be a doublet of doublets due to coupling with both H-3 and H-6. H-6 would appear as a doublet due to coupling with H-4.

- Methyl Protons (-CH<sub>3</sub>): The methyl group protons are expected to appear as a singlet around 2.4 ppm, a typical region for methyl groups attached to an aromatic ring. The absence of adjacent protons results in a singlet multiplicity.

Experimental Protocol for <sup>1</sup>H NMR:

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Chloro-2-iodotoluene** in ~0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).
- Data Acquisition: Acquire the spectrum using a standard pulse program. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data by applying Fourier transformation, phasing, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

## <sup>13</sup>C NMR Spectroscopy

The proton-decoupled <sup>13</sup>C NMR spectrum will provide information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Predicted <sup>13</sup>C NMR Data (in CDCl<sub>3</sub>):

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 141 - 143	C-2 (bearing I)
~ 138 - 140	C-1 (bearing CH <sub>3</sub> )
~ 135 - 137	C-4
~ 133 - 135	C-5 (bearing Cl)
~ 130 - 132	C-6
~ 128 - 130	C-3
~ 20 - 22	-CH <sub>3</sub>

#### Causality and Interpretation:

- **Aromatic Carbons:** The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents. The carbon atom bonded to the highly electronegative iodine (C-2) is expected to be significantly downfield. The carbon bearing the chlorine atom (C-5) will also be downfield. The quaternary carbons (C-1, C-2, and C-5) will generally have lower intensities compared to the protonated carbons.
- **Methyl Carbon:** The methyl carbon will appear in the typical aliphatic region, around 20-22 ppm.

#### Experimental Protocol for <sup>13</sup>C NMR:

- **Sample Preparation:** A more concentrated sample (20-50 mg in ~0.7 mL of CDCl<sub>3</sub>) is typically required compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C.
- **Instrument Setup:** Use a standard NMR spectrometer with a carbon probe.
- **Data Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary to obtain a good signal-to-noise ratio.
- **Data Processing:** Process the data similarly to the <sup>1</sup>H NMR spectrum.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Data:

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium	C-H stretching (aromatic)
2970 - 2850	Medium	C-H stretching (methyl)
1600 - 1450	Medium-Strong	C=C stretching (aromatic ring)
1100 - 1000	Strong	C-Cl stretching
850 - 800	Strong	C-H out-of-plane bending (aromatic)
~ 600	Medium	C-I stretching

Causality and Interpretation:

- **Aromatic C-H Stretching:** The peaks in the 3100-3000 cm<sup>-1</sup> region are characteristic of C-H bonds on an aromatic ring.
- **Aliphatic C-H Stretching:** The absorptions in the 2970-2850 cm<sup>-1</sup> range are due to the C-H bonds of the methyl group.
- **Aromatic C=C Stretching:** The absorptions in the 1600-1450 cm<sup>-1</sup> region are characteristic of the carbon-carbon double bond vibrations within the benzene ring.
- **C-Cl Stretching:** A strong absorption band is expected in the 1100-1000 cm<sup>-1</sup> region, corresponding to the stretching vibration of the carbon-chlorine bond.
- **C-H Out-of-Plane Bending:** The substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations, which typically appear as strong bands in the fingerprint

region (below  $900\text{ cm}^{-1}$ ). For a 1,2,4-trisubstituted benzene, a strong band is expected in the  $850\text{-}800\text{ cm}^{-1}$  range.

- C-I Stretching: The carbon-iodine bond vibration is expected to appear at a lower frequency, around  $600\text{ cm}^{-1}$ , due to the large mass of the iodine atom.

Experimental Protocol for IR Spectroscopy:

- Sample Preparation: For a solid sample, the spectrum can be obtained using a KBr pellet or as a Nujol mull. If the sample is a low-melting solid or an oil, it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the standard mid-IR range ( $4000\text{-}400\text{ cm}^{-1}$ ). A background spectrum should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify and label the significant absorption bands.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/z	Relative Intensity	Assignment
252/254	High	$[M]^+$ (Molecular ion)
125/127	High	$[M - I]^+$
90	Medium	$[C_7H_6]^+$ (Tropylium ion)
89	Medium	$[C_7H_5]^+$

Causality and Interpretation:

- **Molecular Ion Peak ( $[M]^+$ ):** The molecular ion peak is expected at  $m/z$  252, corresponding to the molecular weight of **5-Chloro-2-iodotoluene** with the isotopes  $^{35}\text{Cl}$  and  $^{127}\text{I}$ . An  $M+2$  peak of approximately one-third the intensity of the  $M$  peak will be observed due to the natural abundance of the  $^{37}\text{Cl}$  isotope.
- **Fragmentation Pattern:** The most likely initial fragmentation is the loss of the iodine radical, which is a good leaving group, to form a stable benzylic-type cation at  $m/z$  125 (for  $^{35}\text{Cl}$ ) and 127 (for  $^{37}\text{Cl}$ ). Further fragmentation of the aromatic ring can lead to the formation of the tropylium ion at  $m/z$  90 and other characteristic fragments.

#### Experimental Protocol for Mass Spectrometry:

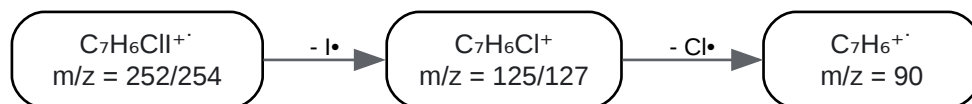
- **Sample Introduction:** The sample can be introduced into the mass spectrometer via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).
- **Ionization:** Electron Ionization (EI) at 70 eV is a standard method for generating fragments.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Analysis:** The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ . The molecular ion and major fragment ions are identified.

## Visualizations

### Molecular Structure of **5-Chloro-2-iodotoluene**

#### Caption: Structure of **5-Chloro-2-iodotoluene**

#### Predicted Mass Spectrometry Fragmentation Pathway



[Click to download full resolution via product page](#)

#### Caption: Key fragmentation of **5-Chloro-2-iodotoluene** in EI-MS

## Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for **5-Chloro-2-iodotoluene**. By understanding the expected spectral features and the underlying chemical principles, researchers can confidently characterize this compound and its analogs. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data. While this guide is based on established spectroscopic principles and data from similar compounds, experimental verification is always recommended for definitive structural confirmation.

## References

- Chemical-Suppliers. **5-Chloro-2-iodotoluene** | CAS 23399-70-4. [[Link](#)]
- SpectraBase. **5-Chloro-2-iodotoluene** - Optional[FTIR] - Spectrum. [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 5-Chloro-2-iodotoluene | CAS 23399-70-4 | Chemical-Suppliers [[chemical-suppliers.eu](https://www.chemical-suppliers.eu)]
- 2. [scbt.com](https://www.scbt.com) [[scbt.com](https://www.scbt.com)]
- To cite this document: BenchChem. [Spectroscopic Data of 5-Chloro-2-iodotoluene: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1586068/docs#spectroscopic-data-of-5-chloro-2-iodotoluene-an-in-depth-technical-guide>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)